molecular formula C5HClF3N B11915934 4-Chloro-2,3,6-trifluoropyridine

4-Chloro-2,3,6-trifluoropyridine

Cat. No.: B11915934
M. Wt: 167.51 g/mol
InChI Key: YFWPPFURPJUDDU-UHFFFAOYSA-N
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Description

4-Chloro-2,3,6-trifluoropyridine is a halogenated pyridine derivative characterized by a chloro substituent at the 4-position and fluorine atoms at the 2-, 3-, and 6-positions. Such compounds are pivotal in agrochemicals, pharmaceuticals, and materials science due to their electron-withdrawing substituents, which enhance reactivity and stability .

Properties

Molecular Formula

C5HClF3N

Molecular Weight

167.51 g/mol

IUPAC Name

4-chloro-2,3,6-trifluoropyridine

InChI

InChI=1S/C5HClF3N/c6-2-1-3(7)10-5(9)4(2)8/h1H

InChI Key

YFWPPFURPJUDDU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1F)F)F)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,3,6-trifluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound reacts with nucleophiles, leading to the substitution of halogen atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Chloro-2,3,6-trifluoropyridine involves its interaction with molecular targets through nucleophilic substitution reactions. The electron-withdrawing effects of the chlorine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Chloro-2,3,6-trifluoropyridine with key analogs based on substituent patterns, physicochemical properties, and applications.

2.1 Structural and Substituent Differences
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
This compound Cl (4), F (2,3,6) C₅HClF₃N Inferred: ~163.5 Not provided
4-Chloro-2,3-difluoropyridine Cl (4), F (2,3) C₅H₂ClF₂N 163.53 Not listed
4-(Difluoromethyl)-2,3,6-trifluoropyridine CHF₂ (4), F (2,3,6) C₆H₂F₅N 183.08 84940-49-8
2,3,6-Trifluoro-4-(trifluoromethyl)pyridine CF₃ (4), F (2,3,6) C₆HF₆N 201.07 84940-46-5

Key Observations:

  • Electron-Withdrawing Effects : The trifluoromethyl group (CF₃) in 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine enhances lipophilicity and metabolic stability compared to chloro-fluoro derivatives, making it suitable for hydrophobic environments in drug design .
  • Reactivity : The chloro substituent in this compound may facilitate nucleophilic aromatic substitution, whereas CF₃ groups in analogs like the above compound resist such reactions .
2.2 Physicochemical Properties
  • Boiling Points and Solubility: Fluorinated pyridines generally exhibit lower boiling points and higher volatility compared to non-fluorinated analogs. For instance, 4-(Difluoromethyl)-2,3,6-trifluoropyridine (MW 183.08) is likely more volatile than bulkier terpyridine derivatives (e.g., ClTerp in ) .
  • Acidity : The electron-withdrawing fluorine atoms increase the acidity of the pyridine nitrogen. This property is exploited in coordination chemistry, as seen in zinc complexes with ClTerp (4-chloro-2,2′:6′,2′′-terpyridine) .

Research Findings and Trends

  • Synthetic Challenges: Fluorination at multiple positions (e.g., 2,3,6) requires specialized reagents like HF-pyridine or Balz-Schiemann reactions, as noted in terpyridine synthesis () .
  • Analytical Methods: Chromatographic techniques () using derivatization (e.g., with 2,6-dimethylphenol) could be adapted to quantify chloro-fluoro pyridines in environmental samples .
  • Thermodynamic Stability : Computational studies suggest that trifluoromethyl groups stabilize pyridine rings against ring-opening reactions compared to chloro substituents .

Biological Activity

4-Chloro-2,3,6-trifluoropyridine is a fluorinated pyridine derivative that has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and proteins involved in critical cellular processes:

  • Enzyme Inhibition : The compound can inhibit enzymes related to cancer cell proliferation and survival. For instance, it may interfere with cell cycle progression and induce apoptosis in malignant cells.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Anticancer Properties

Research indicates that this compound possesses significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. The compound's mechanism involves:

  • Induction of apoptosis through caspase activation.
  • Disruption of cell signaling pathways that promote tumor growth.

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays against several pathogens. Its efficacy appears to be higher than traditional antibiotics in certain contexts:

  • Fungal Inhibition : Studies indicate that trifluoromethyl-substituted pyridines exhibit higher fungicidal activity compared to their chlorinated counterparts .
  • Bacterial Resistance : Its unique structure may help overcome bacterial resistance mechanisms that limit the effectiveness of existing antibiotics.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cell lines. The results showed that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

Treatment GroupCell Viability (%)Apoptosis Markers (Caspase 3 Activation)
Control100Low
Low Dose (10 µM)75Moderate
High Dose (50 µM)30High

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

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